molecular formula C11H11Br2N3O B1435258 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-74-0

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1435258
M. Wt: 361.03 g/mol
InChI Key: ODHCFLGJGJZACW-UHFFFAOYSA-N
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Description

The compound “3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains a pyrazolo[3,4-b]pyridine core with a tetrahydro-2H-pyran ring attached at the 1-position and two bromine atoms at the 3 and 6 positions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine core is a bicyclic structure with nitrogen atoms at the 1 and 2 positions. The tetrahydro-2H-pyran ring is a six-membered ring with an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The bromine atoms could potentially be replaced in a substitution reaction, and the pyran ring could undergo reactions depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Heterocyclic Compounds in Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives are notably versatile in the design of kinase inhibitors. These compounds can interact with kinases through multiple binding modes, making them valuable in the development of therapeutic agents targeting a broad range of kinase-related diseases. The ability of pyrazolo[3,4-b]pyridine scaffolds to bind to the hinge region of kinases, alongside their potential for forming additional interactions within the kinase pocket, highlights their significance in drug design for potency and selectivity enhancement (Wenglowsky, 2013).

Synthetic Flexibility and Bioavailability

The pyrazolo[3,4-b]pyridine core is a key precursor in the synthesis of compounds for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research into the synthesis of substituted pyrazolo[3,4-b]pyridine derivatives through one-pot multicomponent reactions using diverse catalysts emphasizes the core's utility in generating lead molecules for therapeutic applications (Parmar et al., 2023).

Medicinal Significance

Pyrazolo[3,4-d]pyrimidines, closely related to pyrazolo[3,4-b]pyridines, have been studied for their potential therapeutic significance across various disease conditions. The structural resemblance of these compounds to purines has led to significant biological investigations, uncovering their roles in central nervous system disorders, cardiovascular diseases, cancer, and inflammation. The exploration of their biochemical properties through various assays and tests has foregrounded their medicinal significance (Chauhan & Kumar, 2013).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3,6-dibromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCFLGJGJZACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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